![molecular formula C16H13N3OS2 B12940459 N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide CAS No. 88518-13-2](/img/structure/B12940459.png)
N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminobenzamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazolinone ring. The reaction mixture is then treated with sulfur to introduce the dithioxo groups at the 2 and 4 positions of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dithioxo groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The dithioxo groups and the quinazolinone core are likely critical for its activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzamide Derivatives: Compounds with similar benzamide structures but different functional groups.
Uniqueness
N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide is unique due to the presence of both dithioxo groups and the quinazolinone core, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
88518-13-2 |
|---|---|
Fórmula molecular |
C16H13N3OS2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-19-15(21)12-4-2-3-5-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20) |
Clave InChI |
DJXXFFJJVGBKCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN2C(=S)C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



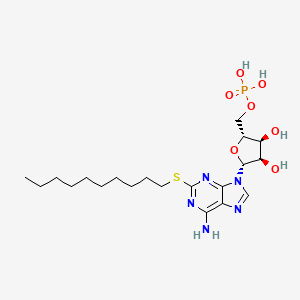
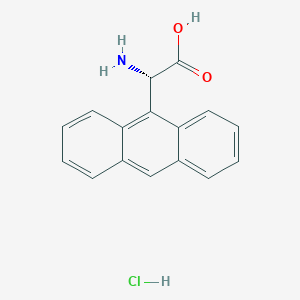
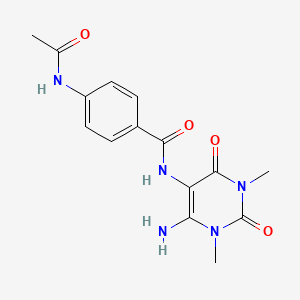
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
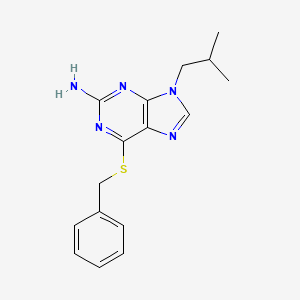
![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)

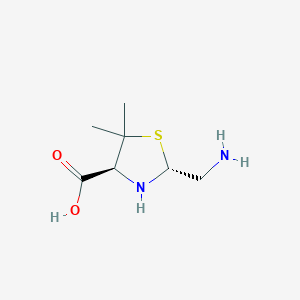
![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)

![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
